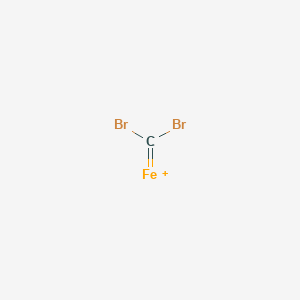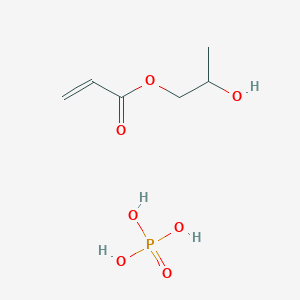
4-Methoxy-5-methyloct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-methyloct-1-ene is an organic compound with the molecular formula C10H20O It is an alkene with a methoxy group and a methyl group attached to the octene chain This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyloct-1-ene can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-5-methyl-1-octanol with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to form the desired alkene.
Another method involves the dehydration of 4-methoxy-5-methyl-1-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This process removes a water molecule from the alcohol, resulting in the formation of the alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration of 4-methoxy-5-methyl-1-octanol using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of heterogeneous acid catalysts can enhance the efficiency of the dehydration process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-5-methyloct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, and osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or nickel (Ni) catalysts.
Substitution: NaI in acetone, lithium aluminum hydride (LiAlH4) for reduction of the methoxy group.
Major Products
Oxidation: Epoxides, ketones, and diols.
Reduction: Alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-methyloct-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and methoxy groups.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5-methyloct-1-ene depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide or ketone. In reduction reactions, the double bond is hydrogenated to form an alkane.
The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. The presence of the methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-5-methyloct-1-ene can be compared with other similar compounds such as:
4-Methoxy-5-methylhex-1-ene: Similar structure but with a shorter carbon chain.
4-Methoxy-5-methylhept-1-ene: Similar structure but with a slightly shorter carbon chain.
4-Methoxy-5-methylnon-1-ene: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the position of the methoxy and methyl groups, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity.
Eigenschaften
CAS-Nummer |
90246-14-3 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
4-methoxy-5-methyloct-1-ene |
InChI |
InChI=1S/C10H20O/c1-5-7-9(3)10(11-4)8-6-2/h6,9-10H,2,5,7-8H2,1,3-4H3 |
InChI-Schlüssel |
NFKWZYKXPGLUQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



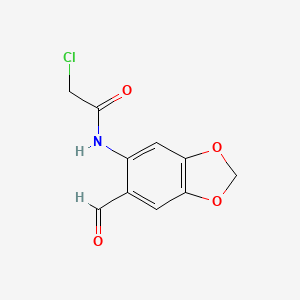
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)

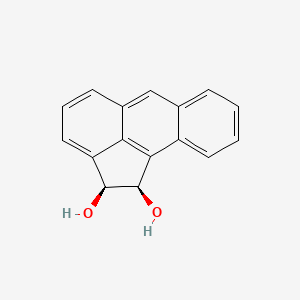

![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)

![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
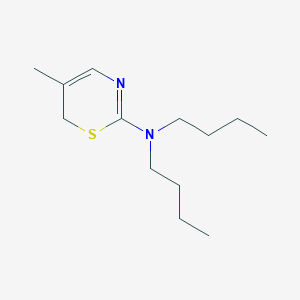
![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)

